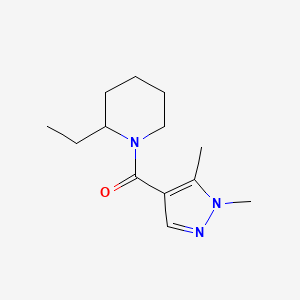
(1,5-Dimethylpyrazol-4-yl)-(2-ethylpiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,5-Dimethylpyrazol-4-yl)-(2-ethylpiperidin-1-yl)methanone, also known as URB597, is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH). It was first synthesized in 2003 by the Italian pharmaceutical company, Istituto di Ricerche Farmacologiche Mario Negri. URB597 has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
(1,5-Dimethylpyrazol-4-yl)-(2-ethylpiperidin-1-yl)methanone acts by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids such as anandamide. By inhibiting FAAH, this compound increases the levels of anandamide in the brain, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including reducing anxiety and depression-like behaviors in animal models, as well as reducing pain and inflammation. It has also been shown to have neuroprotective effects in models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (1,5-Dimethylpyrazol-4-yl)-(2-ethylpiperidin-1-yl)methanone is its selectivity for FAAH, which reduces the potential for off-target effects. However, one limitation is its relatively short half-life, which may require repeated dosing in some experiments.
Direcciones Futuras
For (1,5-Dimethylpyrazol-4-yl)-(2-ethylpiperidin-1-yl)methanone research include exploring its potential therapeutic applications in other neurological disorders, such as schizophrenia and Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanisms underlying its neuroprotective effects and to optimize dosing regimens for clinical use.
Métodos De Síntesis
(1,5-Dimethylpyrazol-4-yl)-(2-ethylpiperidin-1-yl)methanone is synthesized through a multi-step process involving the reaction of 1,5-dimethylpyrazole with 2-ethylpiperidin-1-ylmethanol in the presence of a Lewis acid catalyst. The resulting intermediate is then treated with an acid anhydride to form the final product.
Aplicaciones Científicas De Investigación
(1,5-Dimethylpyrazol-4-yl)-(2-ethylpiperidin-1-yl)methanone has been studied extensively for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and pain. It has been shown to increase levels of the endocannabinoid anandamide, which is involved in regulating mood and pain perception.
Propiedades
IUPAC Name |
(1,5-dimethylpyrazol-4-yl)-(2-ethylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-4-11-7-5-6-8-16(11)13(17)12-9-14-15(3)10(12)2/h9,11H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCRRMDBJUAODQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=C(N(N=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide](/img/structure/B7544285.png)
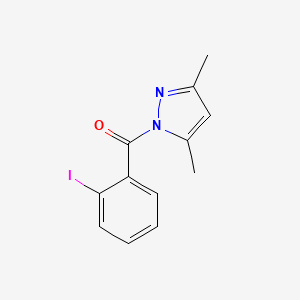






![3-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]azepan-2-one](/img/structure/B7544331.png)
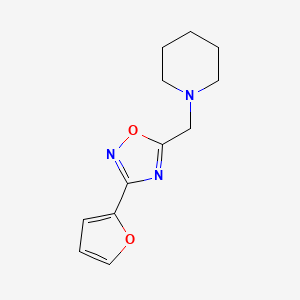
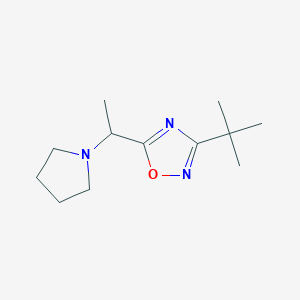
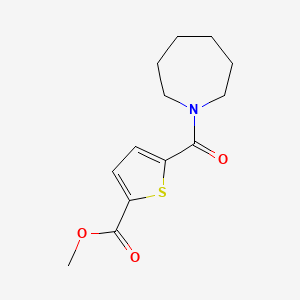
![4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine](/img/structure/B7544373.png)
![1-methyl-4-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyridin-2-one](/img/structure/B7544380.png)